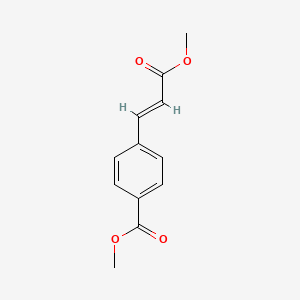

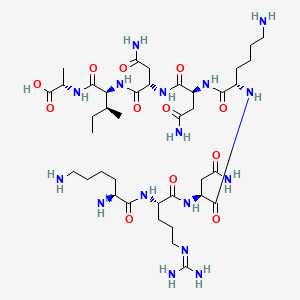

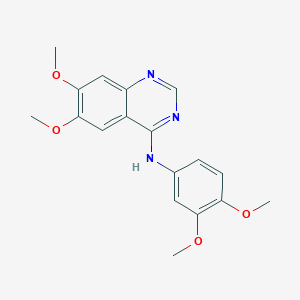

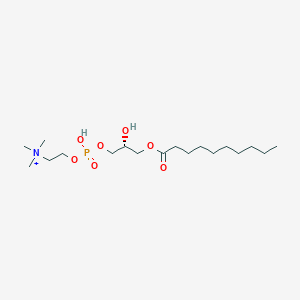

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Vue d'ensemble

Description

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (DMDQ) is an important heterocyclic compound with potential applications in the field of medicinal chemistry. It has been widely studied due to its unique chemical and biological properties, including its ability to act as an inhibitor of various enzymes. DMDQ has been used in various types of research, including in the development of new drugs and to study the mechanisms of action of existing drugs.

Applications De Recherche Scientifique

Alzheimer's Disease Research

One notable application of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is in Alzheimer's disease research. It has been synthesized and evaluated as a potential inhibitor for protein kinases implicated in Alzheimer's, exhibiting potent inhibitory activity against CLK1 and GSK-3α/β kinase. This compound may serve as a valuable template for the development of dual inhibitors of these enzymes with potential therapeutic applications in Alzheimer's disease (Waiker et al., 2014).

Antiviral Research

Another significant application is in antiviral research. It has been identified as part of a series of compounds for antiviral activity against emerging arthropod-borne viral infections like dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). These compounds have shown promise in developing a clinical compound against these viral threats (Saul et al., 2021).

Radiopharmaceutical Research

In the field of radiopharmaceuticals, this compound has been used in the synthesis of specifically labeled papaverine and quinopavine, which are important for medical imaging and diagnostics (Ithakissios et al., 1974).

Chemical Synthesis Research

In chemical synthesis, the compound has applications in exploring novel reaction pathways. It has been involved in studies related to cyclisation of amine oxides initiated by redox reactions, contributing to the understanding of organic reaction mechanisms (Smith et al., 1970).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

One study has shown that a compound with a similar structure, n-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, acts as a corrosion inhibitor for mild steel in acidic environments . This suggests that the compound may interact with its targets to form a protective layer, preventing further interaction or damage.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

A compound with a similar structure, n-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, has been found to inhibit the corrosion of mild steel in acidic environments . This suggests that the compound may have protective effects at the molecular and cellular level.

Action Environment

The action of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine may be influenced by environmental factors. For instance, a study found that a similar compound, N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, showed increased inhibition efficiency in acidic environments . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHZXKUIBPNVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427574 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

CAS RN |

202475-65-8 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)